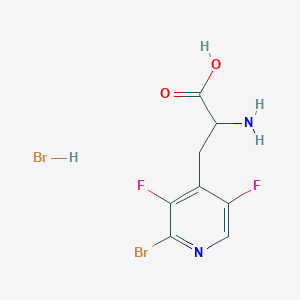
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an oxirane (epoxide) ring attached to a quinoline moiety, which is further substituted with a methoxy group and a carbonitrile group
Méthodes De Préparation
The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile typically involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring and the subsequent attachment of the methoxy group to the quinoline moiety .
Analyse Des Réactions Chimiques
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The epoxide ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may have applications in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can be compared with other quinoline derivatives, such as:
3-(Oxiran-2-ylmethoxy)quinoline: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-(Oxiran-2-ylmethoxy)quinoline: The position of the oxirane ring attachment may influence its chemical properties and applications.
Quinoline-8-carbonitrile: Lacks the oxirane and methoxy groups, which may result in different chemical and biological properties.
Propriétés
IUPAC Name |
3-(oxiran-2-ylmethoxy)quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-5-10-3-1-2-9-4-11(6-15-13(9)10)16-7-12-8-17-12/h1-4,6,12H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICAIRJRVMZYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)


![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


